molecular formula C9H13N3O2S B1608712 5-(Morpholinomethyl)-2-thiouracil CAS No. 89665-74-7

5-(Morpholinomethyl)-2-thiouracil

Cat. No. B1608712
CAS RN: 89665-74-7
M. Wt: 227.29 g/mol
InChI Key: BGEPLLSIVTXHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions. .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, the kinetics and mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, stability under various conditions, spectroscopic properties, and reactivity with common reagents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Biological Activity : MMTU, synthesized via the Mannich reaction, has been studied for its antimicrobial, antifungal, and antitumor properties. Various metal ion complexes of MMTU exhibit different bonding patterns, contributing to its biological activity (Kamalakannan, Venkappayya, & Balasubramanian, 2002).

  • Derivatives of MMTU : Research into the synthesis and mass spectral fragmentation of new derivatives of MMTU (and PMTU) has shown that these compounds can be differentiated based on EIMS spectra, suggesting varied applications in scientific research (Wyrzykiewicz & Pospieszny, 2007).

Antitumor and Anticancer Research

  • Synthesis for Biological Activity Analysis : The synthesis of new S-lithocholic acid-substituted derivatives of MMTU has been carried out for pharmacotherapeutic potential estimation. These compounds were synthesized via the Mannich reaction and analyzed for their potential biological activities (Pospieszny, Małecka, & Paryzek, 2010).

  • Thio Derivatives in Antitumor Activity : Research on 2-thio derivatives of nucleosides, including MMTU, explored their interaction with tumor thymidylate synthase and their in vitro antitumor activity. This study offers insights into the potential application of MMTU derivatives in cancer treatment (Bretner et al., 1993).

Miscellaneous Applications

  • Synthesis of Thiouracil Derivatives : Research into the synthesis of new thiouracil derivatives, including MMTU, aimed at exploring their expected biological activities. This includes studying their IR and NMR spectra for potential scientific applications (Fathalla, 2001).

  • Chemical Transformations : The chemical transformations of N-morpholinylacetic acid hydrazide into potentially biologically active thiosemicarbazide derivatives have been studied. These transformations include the synthesis of cyclic 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione (Nurkenov et al., 2013).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve how the compound interacts with biological systems at the molecular level. This could involve binding to specific proteins, inhibition or activation of enzymes, effects on cell signaling pathways, etc .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis and handling .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEPLLSIVTXHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237845
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89665-74-7
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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